2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid
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Overview
Description
2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid is a complex organic compound that features a thiophene ring, a triazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The triazole ring can be introduced through a cycloaddition reaction involving an azide and an alkyne .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and triazole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain triazole rings, are known for their antifungal activity.
Uniqueness
2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid is unique due to the combination of its thiophene and triazole rings, which may confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to compounds containing only one of these rings .
Properties
IUPAC Name |
2-[4-[[(5-ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-3-10-8(2)4-11(21-10)13(20)14-5-9-6-17(16-15-9)7-12(18)19/h4,6H,3,5,7H2,1-2H3,(H,14,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOCMATZNMCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NCC2=CN(N=N2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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